

Application Notes and Protocols: Catalytic Activity of Copper Antimonide in CO₂ Reduction

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Compound of Interest

Compound Name: Copper antimonide

Cat. No.: B3365151

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Audience: Researchers, scientists, and chemical development professionals.

Introduction

The electrochemical carbon dioxide reduction reaction (CO₂RR) is a pivotal strategy for converting CO₂ into valuable chemicals and fuels, contributing to a circular carbon economy. Copper (Cu) has been identified as a unique catalyst capable of reducing CO₂ to a wide array of hydrocarbons and oxygenates.^{[1][2]} However, pure copper catalysts often suffer from low product selectivity.^{[1][3]} Alloying copper with other elements, such as antimony (Sb), has emerged as a highly effective strategy to tune the electronic structure and surface properties of the catalyst, thereby enhancing both activity and selectivity for specific products.^{[4][5]}

Copper-antimonide (Cu-Sb) bimetallic systems have demonstrated remarkable performance in the CO₂RR, exhibiting high efficiency for the production of carbon monoxide (CO), formate, and exhibiting tunable selectivity towards multicarbon (C₂₊) products.^{[3][6][7]} These notes provide an overview of the applications of Cu-Sb catalysts in CO₂RR, detailed experimental protocols for their synthesis and evaluation, and a summary of their catalytic performance.

Application 1: Highly Selective Production of Carbon Monoxide (CO)

Cu-Sb alloys and antimony-doped copper have proven to be exceptionally selective catalysts for the conversion of CO₂ to CO, a crucial building block for the synthesis of various chemicals via processes like Fischer-Tropsch.^[2] The introduction of Sb modifies the electronic

environment of Cu atoms, which weakens the binding strength of the *CO intermediate, facilitating its desorption and preventing further reduction to hydrocarbons or oxygenates.[1][8]
[9] This results in high Faradaic efficiencies for CO, often exceeding 95%.[1][8]

Performance Data:

Catalyst	Major Product	Max. Faradaic Efficiency (FE)	Partial Current Density (j)	Applied Potential	Electrolyte	Reference
Cu ₃ Sb Alloy	CO	97.9%	42.8 mA cm ⁻²	-0.6 V vs. RHE	0.5 M KHCO ₃	[3]
Cu ₂ Sb Alloy	CO	95.2%	27.5 mA cm ⁻²	-0.6 V vs. RHE	0.5 M KHCO ₃	[3]
Sb ₁ Cu Single-Atom Alloy	CO	>95%	142.5 mA cm ⁻² (at -150 mA cm ⁻² total j)	-	0.5 M KHCO ₃	[1][8]
Sb ₁ Cu Single-Atom Alloy	CO	~91%	452 mA cm ⁻² (at -500 mA cm ⁻² total j)	-1.16 V vs. RHE	0.5 M KHCO ₃	[1][8]
Sb-doped Cu/Cu ₂ O	CO	~95%	6.3 mA cm ⁻²	-0.9 V vs. RHE	-	[10]
Sb-modified Cu	CO	~82%	-	-	-	[9]

Application 2: Tunable Selectivity for C₁ (CO) vs. C₂+ Products

A significant advancement in Cu-Sb catalysis is the ability to tune product selectivity by simply adjusting the applied current density. An antimony-modified copper (CuSb) catalyst has been shown to selectively produce CO at lower current densities while shifting towards multicarbon (C₂₊) products like ethylene and ethanol at higher current densities.[6][7] This unique behavior is attributed to the manipulation of oxygen species and the dynamic surface structure of the catalyst under different electrochemical conditions.[6][7] At lower potentials, the catalyst surface favors the CO pathway. As the potential becomes more negative (higher current density), the surface promotes the dimerization of *CO intermediates, leading to the formation of C-C bonds and C₂₊ products.[6]

Performance Data:

Catalyst	Operating Condition	Major Product(s)	Faradaic Efficiency (FE)	Reference
CuSb-2	0.3 A/cm ² (-0.6 V vs. RHE)	CO	98.2%	[6][7]
CuSb-2	1.1 A/cm ² (-1.1 V vs. RHE)	C ₂₊ Products	75.6%	[6][7]

Application 3: Selective Production of Formate (HCOO⁻)

Antimony itself is known to catalyze the reduction of CO₂ to formate.[11][12] When alloyed with copper, the resulting bimetallic catalyst can leverage the properties of both metals to achieve high efficiency for formate production while suppressing the competing hydrogen evolution reaction (HER).[12][13] Nanoporous Sb-Bi alloys, for instance, have demonstrated a formate FE of 95.8%, significantly outperforming monometallic Sb.[12] While research on Cu-Bi is more prominent for this application, the synergistic effects in Cu-Sb systems also hold promise for formate synthesis.[13][14]

Performance Data (Illustrative for Sb-based Bimetallics):

Catalyst	Major Product	Max. Faradaic Efficiency (FE)	Applied Potential	Electrolyte	Reference
Sb-Bi Alloy	Formate	95.8%	-	-	[12]
Cu _{0.8} Bi _{0.2}	Formate	>95%	-0.72 V vs. RHE	CO ₂ -sat. KHCO ₃	[13]
Cu-Sn Alloy	Formate	82.3%	-1.14 V vs. RHE	-	[15]

Experimental Protocols

Protocol 1: Synthesis of Cu-Sb Alloy Catalyst via High-Temperature Solid-State Method

This protocol is adapted from the synthesis of Cu₂Sb and Cu₃Sb alloys.[\[3\]](#)

Materials:

- Copper powder (Cu, 99.9%)
- Antimony powder (Sb, 99.9%)
- Quartz tubes
- Hydrogen-oxygen flame torch (or vacuum sealer)
- Tube furnace
- Deionized water

Procedure:

- Weigh Cu and Sb powders in the desired molar ratio (e.g., 2:1 for Cu₂Sb, 3:1 for Cu₃Sb).
- Thoroughly mix the powders in an agate mortar.

- Transfer the mixture into a clean quartz tube.
- Seal the quartz tube under a high vacuum using a hydrogen-oxygen flame or a vacuum sealing system.
- Place the sealed tube in a tube furnace.
- Heat the furnace to 800 °C at a rate of 5 °C/min and hold for 4 hours.
- Increase the temperature to 1000 °C and hold for an additional 4 hours.
- Remove the tube from the furnace and immediately quench it in cold water to obtain the bulk alloy.
- Grind the resulting bulk material into a fine powder for use as a catalyst. Filter and dry the powder in a vacuum oven at 60 °C for 12 hours.^[3]

Protocol 2: Preparation of Catalyst Ink and Working Electrode

This protocol describes the preparation of a gas diffusion electrode (GDE) for use in a flow cell.

Materials:

- Cu-Sb catalyst powder (5 mg)
- Nafion solution (e.g., 5 wt%)
- Anhydrous ethanol
- Isopropyl alcohol
- Gas Diffusion Layer (GDL, e.g., carbon paper)
- Ultrasonic bath
- Micropipette

Procedure:

- Prepare the catalyst ink by dispersing 5 mg of the Cu-Sb catalyst powder into a solution containing 960 μL of anhydrous ethanol and 40 μL of Nafion solution.[3] (Note: The exact solvent composition may vary).
- Sonicate the mixture for at least 30 minutes to ensure a homogeneous dispersion.
- Using a micropipette, drop-coat the catalyst ink onto a gas diffusion layer (e.g., 1x1 cm^2 carbon paper) to achieve a desired loading (e.g., 1-2 mg cm^{-2}).
- Allow the electrode to dry completely under ambient conditions or in a low-temperature vacuum oven before use.

Protocol 3: Electrochemical CO_2 Reduction Testing

This protocol outlines a typical CO_2RR experiment in a three-electrode flow cell.

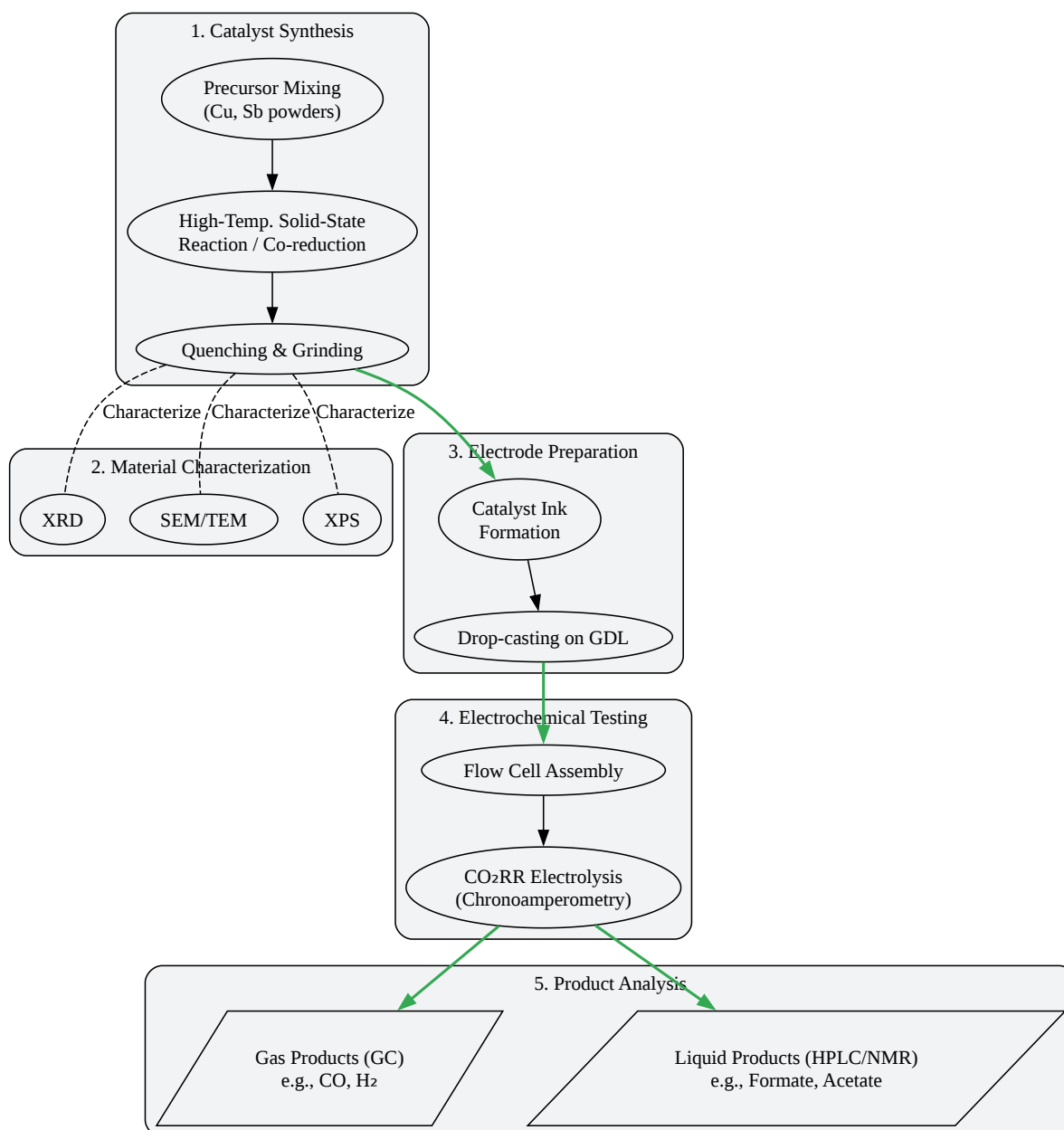
Equipment:

- Potentiostat/Galvanostat
- Flow cell (with compartments for cathode, anode, and membrane)
- Reference electrode (e.g., Ag/AgCl)
- Counter electrode (e.g., Platinum foil or NiFe-LDH on Nickel Foam[3])
- Gas chromatograph (GC) for gas product analysis
- High-performance liquid chromatograph (HPLC) or Nuclear Magnetic Resonance (NMR) for liquid product analysis
- Syringe pump
- CO_2 gas source
- Electrolyte (e.g., 0.5 M KHCO_3 or 1.0 M KOH)

Procedure:

- Assemble the flow cell with the prepared Cu-Sb working electrode as the cathode, a suitable counter electrode, and a reference electrode. Use an anion exchange membrane to separate the cathodic and anodic compartments.
- Continuously feed CO₂ gas to the cathode side of the flow cell at a controlled flow rate.
- Pump the electrolyte through the cell using a syringe pump.
- Connect the electrodes to the potentiostat.
- Perform the electrochemical reduction at a constant potential or current density.
- Collect the gaseous effluent from the cathode outlet and analyze it periodically using an online GC to quantify products like CO and H₂.
- Collect the liquid electrolyte from the cathode outlet and analyze it using HPLC or NMR to quantify liquid products such as formate, acetate, or ethanol.
- Calculate the Faradaic efficiency for each product based on the charge passed and the quantity of product detected.

Visualized Workflows and Mechanisms



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Caption: Experimental workflow from catalyst synthesis to product analysis.


```
// Nodes CO2_gas [label="CO2 (gas)", fillcolor="#F1F3F4"]; CO2_ads [label="CO2",  
fillcolor="#FFFFFF"]; COOH [label="COOH", fillcolor="#FFFFFF"]; CO_ads [label="*CO",  
fillcolor="#FFFFFF"]; CO_gas [label="CO (gas)", fillcolor="#FBBC05", fontcolor="#202124"];  
C2_products [label="C2+ Products\n(e.g., Ethylene, Ethanol)", fillcolor="#EA4335",  
fontcolor="#FFFFFF"];  
  
// Edges CO2_gas -> CO2_ads [label="Adsorption"]; CO2_ads -> COOH [label="+ H+ + e-"];  
COOH -> CO_ads [label="+ H+ + e-\n- H2O"];  
  
// Pathway 1: CO Production CO_ads -> CO_gas [label="Desorption\n(Favored on Cu-Sb)",  
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// Pathway 2: C2+ Production CO_ads -> C2_products [label="*CO Dimerization &\nFurther  
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// Annotations { rank=same; CO_gas; C2_products; }  
  
note [shape=note, label="Sb alloying weakens\n*CO binding energy,\n\npromoting CO  
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[style=dashed, arrowhead=none]; }
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Caption: Simplified reaction pathways for CO and C₂+ products on Cu-Sb.

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